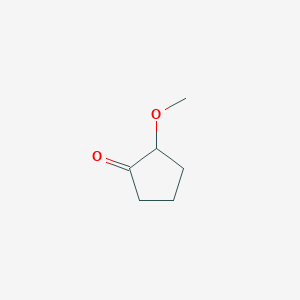

2-Methoxycyclopentan-1-one

Description

Historical Context of Cyclopentanone (B42830) Derivatives in Organic Synthesis

Cyclopentanone, the parent compound of the derivative in focus, is a five-membered cyclic ketone that has long been a versatile intermediate in organic synthesis. wikipedia.org Historically, methods for its preparation included the ketonic decarboxylation of adipic acid at elevated temperatures, often in the presence of a catalyst like barium hydroxide. wikipedia.orgorganic-chemistry.org The cyclopentanone framework is a fundamental structural motif found in numerous natural products and biologically active molecules.

Consequently, cyclopentanone and its derivatives have been extensively used as precursors for a wide array of chemical products. They are common starting materials in the synthesis of fragrances, particularly those related to jasmine and jasmone. wikipedia.org Furthermore, their utility extends to the pharmaceutical industry, where they serve as intermediates for drugs such as cyclopentobarbital. wikipedia.org The reactivity of the ketone group and the adjacent carbon atoms allows for a multitude of chemical transformations, making substituted cyclopentanones crucial building blocks for constructing more complex and often bioactive molecules, including pyran and pyridine (B92270) derivatives. kirj.eescirp.org Research has demonstrated their role in synthesizing D-ring synthons for anticancer agents like 9,11-secosterol A. kirj.ee

Significance of Methoxy-Substituted Cyclopentanones in Chemical Research

The introduction of a methoxy (B1213986) group onto the cyclopentanone ring, as seen in 2-methoxycyclopentan-1-one, significantly enhances the molecule's utility in chemical research. The methoxy group is an electron-donating substituent that can influence the molecule's polarity, solubility, and reactivity. This substituent can exert steric and electronic effects, which are crucial for directing the regioselectivity and stereoselectivity of subsequent chemical reactions. acs.orguni-hannover.de

Methoxy-substituted cyclopentanones and related cyclopentane (B165970) structures serve as valuable chiral building blocks and intermediates in the synthesis of complex organic molecules. cdnsciencepub.com For instance, the methoxy group can influence the outcome of nucleophilic additions and ring-opening reactions, providing a level of control that is highly sought after in multi-step syntheses. uni-hannover.dejst.go.jp Research into the ring expansion of α-methoxycyclobutanones to cyclopentanones highlights how the methoxy substituent can direct the migration of specific carbon atoms, a key factor in controlling the structure of the final product. acs.org The presence of the methoxy group provides a synthetic handle for further functionalization, making these compounds versatile platforms for creating diverse molecular architectures.

Overview of Current Research Landscape on this compound

Research specifically focused on this compound reveals its role as a specialized reagent and a subject of study in diverse chemical disciplines. While not as ubiquitous as its parent ketone, it holds importance in specific synthetic and analytical contexts.

The synthesis of this compound can be achieved through various routes. One reported method involves the reaction of an α,β-epoxy oxime with potassium carbonate in methanol (B129727). jst.go.jp It can also be prepared from precursors such as 2-chlorocyclopentanone, cyclopentanone, or 2-methoxycyclopentanol. lookchem.com

Recent research has highlighted this compound in the field of atmospheric chemistry. In studies investigating the atmospheric degradation of the "green" solvent cyclopentyl methyl ether (CPME), this compound was identified as a potential oxidation product. whiterose.ac.uk Theoretical calculations of its infrared spectrum, which predict a characteristic carbonyl stretching signal around 1763 cm⁻¹, were used to help identify products in these complex atmospheric reaction mixtures. whiterose.ac.uk

Furthermore, this compound has been utilized in the field of biocatalysis. One study reported its use in asymmetric bioreductions with enoate reductases to produce non-racemic O-protected cyclic acyloins, demonstrating its utility in creating chiral molecules of potential value in pharmaceutical synthesis. lookchem.com

Below is a table summarizing the key physicochemical properties of this compound.

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 35394-09-3 | lookchem.comnih.gov |

| Molecular Formula | C₆H₁₀O₂ | lookchem.comnih.gov |

| Molecular Weight | 114.14 g/mol | lookchem.comnih.gov |

| Boiling Point | 165.7 °C at 760 mmHg | lookchem.com |

| Density | 1.009 g/cm³ | lookchem.com |

| SMILES | COC1CCCC1=O | nih.gov |

| InChIKey | OLNNYNLMEOFPET-UHFFFAOYSA-N | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-methoxycyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-8-6-4-2-3-5(6)7/h6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLNNYNLMEOFPET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40499737 | |

| Record name | 2-Methoxycyclopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40499737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35394-09-3 | |

| Record name | 2-Methoxycyclopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40499737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxycyclopentan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Transformational Chemistry of 2 Methoxycyclopentan 1 One

Oxidation Reactions of Derivatives

Derivatives of 2-methoxycyclopentan-1-one, such as the corresponding alcohol, (1R,2R)-2-methoxycyclopentan-1-ol, are susceptible to oxidation. The hydroxyl group in this derivative can be oxidized to regenerate the ketone functionality, effectively reversing a reduction reaction. Standard oxidizing agents are employed for this purpose. For instance, reagents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can facilitate the conversion of the secondary alcohol back to this compound. This reactivity is a common feature in the broader family of methoxycyclopentane derivatives, where oxidation can lead to various products including ketones, aldehydes, or carboxylic acids depending on the substrate and reaction conditions.

Reduction Reactions of the Carbonyl Functionality

The carbonyl group of this compound is readily reduced to a secondary alcohol. This transformation is a key step in the synthesis of chiral cyclopentanol (B49286) derivatives. The reaction can be accomplished using common reducing agents, which attack the electrophilic carbonyl carbon.

A typical reduction involves the use of metal hydrides. For example, treating this compound with sodium borohydride (B1222165) (NaBH₄) or the more potent lithium aluminium hydride (LiAlH₄) results in the formation of 2-methoxycyclopentan-1-ol. This reaction is fundamental in stereoselective synthesis, where the choice of reducing agent and reaction conditions can influence the stereochemical outcome.

| Reactant | Reducing Agent | Product | Reference |

|---|---|---|---|

| This compound | Sodium Borohydride (NaBH₄) | 2-Methoxycyclopentan-1-ol | |

| This compound | Lithium Aluminium Hydride (LiAlH₄) | 2-Methoxycyclopentan-1-ol |

Nucleophilic Substitution Reactions of the Methoxy (B1213986) Group

The methoxy group attached to the cyclopentane (B165970) ring can be replaced by other functional groups through nucleophilic substitution reactions. Although the methoxy group is generally a poor leaving group, under appropriate conditions, it can be displaced. This type of reaction allows for the introduction of a variety of substituents onto the cyclopentane core. Nucleophiles such as halides, amines, and thiols have been suggested for these transformations, expanding the synthetic utility of the methoxycyclopentane framework.

Ring-Opening Reactions of Epoxy Oxime Derivatives

A notable transformation involves the ring-opening of epoxy oxime derivatives to generate derivatives of this compound. Specifically, research has shown that the epoxy oxime (E)-7-Oxabicyclo[4.1.0]heptan-2-one O-benzyloxime undergoes a nucleophilic ring-opening reaction. jst.go.jp

In this process, the epoxide ring is opened by a nucleophile. When the reaction is carried out in methanol (B129727) with potassium carbonate (K₂CO₃) as a base, the methoxide (B1231860) ion acts as the nucleophile. jst.go.jp It attacks the α-position relative to the oxime functionality, leading to the formation of this compound O-benzyloxime. jst.go.jp This reaction highlights a sophisticated method for creating the 2-methoxy substituted cyclopentanone (B42830) structure from an unsaturated precursor via epoxidation and subsequent regioselective ring-opening. jst.go.jp

| Reactant | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| (E)-7-Oxabicyclo[4.1.0]heptan-2-one O-benzyloxime | K₂CO₃, MeOH, Room Temperature, 2 days | This compound O-Benzyloxime | Not specified in abstract | jst.go.jp |

Elimination Reactions in Methoxycyclopentane Systems

Methoxycyclopentane systems, particularly those bearing a suitable leaving group, can undergo elimination reactions to form alkenes. tdl.org For example, a derivative such as trans-1-bromo-2-methoxycyclopentane can react with a strong base to yield cyclopentene (B43876) derivatives. These reactions typically proceed via a bimolecular elimination (E2) mechanism. libretexts.org

In an E2 reaction, a base abstracts a proton from a carbon adjacent (β-position) to the carbon bearing the leaving group, and the leaving group departs simultaneously, resulting in the formation of a double bond. libretexts.org The stereochemistry of the starting material is crucial, as the E2 mechanism generally requires an anti-periplanar arrangement of the proton and the leaving group. tdl.org In cases where multiple alkene products are possible, the reaction often follows Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. libretexts.org The choice of a strong, non-nucleophilic base, such as potassium tert-butoxide, favors elimination over competing substitution reactions.

Formation of Oxime Derivatives

The carbonyl group of this compound can react with hydroxylamine (B1172632) or its derivatives to form oximes. This is a standard condensation reaction for ketones. jst.go.jp For instance, treatment of a ketone with a reagent like O-benzylhydroxylamine hydrochloride in the presence of a mild base such as sodium acetate (B1210297) yields the corresponding O-benzyl oxime. jst.go.jp

The resulting oxime derivatives are synthetically valuable intermediates. They can undergo further transformations, such as the Beckmann rearrangement or fragmentation, depending on the reaction conditions and the structure of the oxime. researchgate.net The formation of an oxime also serves to protect the carbonyl group or to alter the reactivity of the molecule, as seen in the epoxidation and ring-opening sequence described previously. jst.go.jp

Stereochemical Aspects and Chiral Synthesis

Enantioselective Synthesis Strategies

The creation of a single enantiomer of 2-methoxycyclopentan-1-one requires sophisticated asymmetric synthesis methodologies. These strategies are designed to translate chirality from a reagent, catalyst, or auxiliary to the target molecule with high fidelity. Key approaches include asymmetric reductions of prochiral precursors, stereoselective epoxidations, and asymmetric hydroboration reactions.

Asymmetric Reduction Techniques

Asymmetric reduction of a prochiral precursor is a powerful method for establishing stereocenters. For the synthesis of chiral α-alkoxy ketones, this often involves the reduction of an enone or a diketone.

One highly effective approach is the use of biocatalysis, where enzymes mediate the reduction with high enantioselectivity. Carbonyl reductases (KREDs) or whole-cell systems like baker's yeast (Saccharomyces cerevisiae) are frequently employed. For instance, the asymmetric reduction of ethyl 2-oxocyclopentanecarboxylate, a related precursor, can furnish the chiral hydroxy ester, ethyl (1R,2S)-2-hydroxycyclopentanecarboxylate, with high enantiomeric excess (>99% ee). researchgate.net This hydroxy ester can then serve as a chiral precursor to the target methoxy (B1213986) ketone through subsequent chemical transformations. cdnsciencepub.com

Catalytic asymmetric hydrogenation is another prominent technique. The reduction of a suitable unsaturated precursor, such as 2-methoxy-2-cyclopenten-1-one, using a chiral catalyst system can yield the desired chiral ketone. Systems based on ruthenium catalysts with chiral ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), have been successfully used for the asymmetric hydrogenation of α,β-unsaturated ketones, providing access to the corresponding saturated ketones in high enantiomeric purity. cdnsciencepub.com Similarly, chiral aluminum hydride reagents have been employed for the asymmetric reduction of 2-cyclopenten-1-one (B42074), affording the chiral alcohol with good enantioselectivity (82% ee). cdnsciencepub.com

Table 1: Examples of Asymmetric Reduction for Chiral Cyclopentane (B165970) Precursors

| Precursor | Reagent/Catalyst | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Ethyl 2-oxocyclopentanecarboxylate | Carbonyl Reductase (E001) | Ethyl (1R,2S)-2-hydroxycyclopentanecarboxylate | >99% | researchgate.net |

| 2-Cyclopenten-1-one | BINAP-Ru(II) catalyst | (S)-Cyclopent-2-en-1-ol | 79% | cdnsciencepub.com |

| 2-Cyclopenten-1-one | Chiral Aluminium Hydride | (S)-Cyclopent-2-en-1-ol | 82% | cdnsciencepub.com |

Asymmetric Epoxidation of Related Oximes

Asymmetric epoxidation of alkene precursors, followed by rearrangement or further transformation, provides a versatile entry to chiral ketones. While the direct epoxidation of an oxime is less common, the epoxidation of related cyclopentene (B43876) derivatives is a well-established strategy. Organocatalysis, particularly using chiral ketones to generate reactive dioxirane (B86890) intermediates, has proven effective. wikipedia.org

The Shi epoxidation, which utilizes a fructose-derived chiral ketone catalyst in the presence of Oxone, is a notable example of a non-metal-catalyzed asymmetric epoxidation. wikipedia.org This method can be applied to cyclopentene derivatives to install an epoxide with high enantioselectivity. Subsequent acid-catalyzed rearrangement of the resulting chiral epoxide can lead to the formation of a chiral ketone. nih.gov For example, the enantioselective synthesis of 2-aryl cyclopentanones has been achieved through the asymmetric epoxidation of 1-aryl-cyclopentenes, followed by a rearrangement of the epoxide. nih.gov A similar strategy could be envisioned starting from 1-methoxycyclopentene (B92107).

Furthermore, chiral primary amine salts have been shown to catalyze highly enantioselective epoxidations of cyclic enones using hydrogen peroxide. organic-chemistry.org This approach offers an environmentally benign pathway to chiral epoxy ketones, which are valuable intermediates for a range of chiral building blocks.

Asymmetric Hydroboration

Asymmetric hydroboration-oxidation is a classic method for the stereoselective synthesis of alcohols from alkenes, which can then be oxidized to the corresponding ketones. The reaction involves the syn-addition of a boron-hydride bond across a double bond. masterorganicchemistry.comlibretexts.org By using a chiral borane (B79455) reagent, this addition can be rendered enantioselective.

For the synthesis of chiral this compound, a logical precursor would be 1-methoxycyclopentene. The asymmetric hydroboration of this enol ether using a chiral borane, such as a derivative of pinene (e.g., diisopinocampheylborane, Ipc₂BH), would lead to a chiral 2-methoxycyclopentanol intermediate. researchgate.net The hydroboration of 1-methylcyclopentene, for instance, proceeds with high stereoselectivity to yield trans-2-methylcyclopentanol (B1328918) after oxidation, demonstrating the syn-addition mechanism. libretexts.orgresearchgate.net The regioselectivity of the hydroboration of enol ethers typically places the boron atom on the carbon adjacent to the oxygen-bearing carbon, which upon oxidation would yield the desired 2-hydroxy-1-methoxycyclopentane structure. Subsequent oxidation of this chiral alcohol would furnish the target chiral ketone.

Research on the asymmetric hydroboration of 5-substituted cyclopentadienes with (+)-di-3-pinanylborane has shown the formation of chiral cyclopentenols with high optical purity (≥95%), underscoring the efficacy of this strategy for creating stereocenters on a five-membered ring. researchgate.net

Stereochemical Control in Cyclopentanone (B42830) Derivative Synthesis

Achieving stereochemical control is paramount when synthesizing complex molecules with multiple stereocenters. In the context of cyclopentanone derivatives, this involves directing the stereochemical outcome of reactions that form or modify the ring.

One powerful strategy is the use of catalyst-controlled diastereoselective reactions. For instance, the intramolecular aldol (B89426) cyclization of 2,3,7-triketoesters can be directed to form either the 1,3-syn or 1,3-anti diastereomer of a highly functionalized cyclopentanone by selecting the appropriate acid catalyst. Lewis acids like Yb(OTf)₃ favor the formation of the anti product, whereas Brønsted acids promote the formation of the syn diastereomer. libretexts.org

Another advanced method is the palladium-catalyzed oxidative desymmetrization of meso-dibenzoates. This process can generate γ-benzoyloxy cycloalkenones in good yields and with excellent enantioselectivity (often >95% ee) by using a chiral palladium catalyst. rsc.org These chiral building blocks can then be further elaborated into a wide range of substituted cyclopentanone derivatives, with the stereochemistry established in the initial desymmetrization step dictating the final product's configuration.

Table 2: Diastereoselective Control in Cyclopentanone Synthesis

| Reaction Type | Catalyst | Substrate | Product Diastereomer | Reference |

|---|---|---|---|---|

| Intramolecular Aldol | Yb(OTf)₃ (Lewis Acid) | 2,3,7-Triketoester | 1,3-anti | libretexts.org |

| Intramolecular Aldol | Mes-SO₃H (Brønsted Acid) | 2,3,7-Triketoester | 1,3-syn | libretexts.org |

Determination and Confirmation of Absolute Stereochemistry

Once a chiral compound has been synthesized, determining its absolute stereochemistry and enantiomeric purity is a critical final step. This is typically accomplished using a combination of spectroscopic and chromatographic techniques.

Spectroscopic Methods for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for stereochemical analysis, especially when used in conjunction with chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). beilstein-journals.orgmdpi.com

A widely used method is the Mosher ester analysis. umn.edunih.gov In this technique, the chiral alcohol precursor of the ketone (e.g., 2-methoxycyclopentan-1-ol) is esterified in two separate reactions with the (R) and (S) enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). This creates a pair of diastereomers. Due to the anisotropic effect of the phenyl ring in the MTPA moiety, the protons near the newly formed chiral ester linkage experience different magnetic environments. By comparing the ¹H NMR spectra of the two diastereomers, a systematic difference in chemical shifts (Δδ = δS - δR) can be observed. The sign of these Δδ values for various protons allows for the assignment of the absolute configuration of the original alcohol's stereocenter. umn.edunih.gov

In addition to Mosher's method, other chiral reagents can be used. Chiral phosphoric acids have been shown to be effective chiral solvating agents, inducing chemical shift non-equivalence in the ¹H NMR spectra of racemic compounds, which allows for the determination of enantiomeric ratios. frontiersin.org Similarly, chiral diamine derivatives can be used as CDAs, with analysis of ¹H or ³¹P NMR spectra providing clear separation of signals for the resulting diastereomers. beilstein-journals.org

Chiral Chromatography for Enantiomeric Purity Assessment

The determination of enantiomeric purity is a critical step in asymmetric synthesis, ensuring the effectiveness and stereochemical integrity of the final product. For this compound and its derivatives, chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful analytical techniques employed to separate and quantify enantiomers.

The successful separation of enantiomers relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. Research has demonstrated the effective use of polysaccharide-based chiral columns for the analysis of precursors to this compound. jst.go.jp For instance, the enantiomeric excess (ee) of 2-cyclopenten-1-one O-benzyloxime, a related compound, was determined using a CHIRALPAK® AD-3 column. jst.go.jp This column, which is based on amylose (B160209) tris(3,5-dimethylphenylcarbamate), has proven effective in separating a variety of chiral compounds.

In a specific application, the separation of the (1S) and (1R) enantiomers of a cyclopentenone derivative was achieved with a mobile phase consisting of a hexane-ethanol (94/6) mixture at a flow rate of 1.0 mL/min at 25 °C. jst.go.jp Under these conditions, the (1S) enantiomer exhibited a retention time (t₁) of 7.7 minutes, while the (1R) enantiomer had a longer retention time (t₂) of 8.6 minutes, allowing for baseline separation and accurate quantification of the enantiomeric excess. jst.go.jp A similar method was used for a related structure, where the (1S) enantiomer eluted at 5.6 minutes and the (1R) enantiomer at 6.1 minutes. jst.go.jp

Gas chromatography with a chiral stationary phase has also been successfully applied. The optical purity of (S)-3-methoxycyclopentene, a structurally similar ether, was determined to be greater than 99% using a Ni-4-Pin chiral column, demonstrating the high resolution achievable with chiral GC methods. cdnsciencepub.com

The choice of the chiral stationary phase and the chromatographic conditions, including the mobile phase composition and temperature, are crucial for achieving optimal separation. These chromatographic methods provide the necessary precision for validating the stereochemical outcome of asymmetric syntheses. nih.gov

Table 1: HPLC Conditions for Chiral Separation of Cyclopentenone Derivatives

| Parameter | Value | Reference |

| Column | CHIRALPAK® AD-3 | jst.go.jp |

| Mobile Phase | Hexane-Ethanol (94:6) | jst.go.jp |

| Flow Rate | 1.0 mL/min | jst.go.jp |

| Temperature | 25 °C | jst.go.jp |

Table 2: Retention Times for Enantiomers of Cyclopentenone Derivatives

| Compound | Enantiomer | Retention Time (min) | Reference |

| Derivative A | (1S) | 7.7 | jst.go.jp |

| (1R) | 8.6 | jst.go.jp | |

| Derivative B | (1S) | 5.6 | jst.go.jp |

| (1R) | 6.1 | jst.go.jp |

Advanced Spectroscopic and Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules, providing precise information about the carbon-hydrogen framework. wikipedia.org By analyzing the chemical shifts, signal multiplicities, and coupling constants, the connectivity and environment of each atom in 2-methoxycyclopentan-1-one can be determined.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments within the molecule. cognitoedu.org The methoxy (B1213986) group protons (-OCH₃) would appear as a sharp singlet, being chemically unique and without adjacent protons to couple with. The proton on the carbon bearing the methoxy group (H-2) is expected to be a multiplet due to coupling with adjacent methylene (B1212753) protons. The remaining three methylene groups (-CH₂-) at positions 3, 4, and 5 will present as complex multiplets in the upfield region of the spectrum. ttu.edu

Table 1: Expected ¹H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| -OCH₃ | ~3.3 - 3.4 | Singlet (s) |

| H-2 | ~3.8 - 4.0 | Multiplet (m) |

Note: Data are estimated values based on general principles and data from analogous compounds. The exact chemical shifts and coupling constants would be determined experimentally in a deuterated solvent like CDCl₃.

For derivatives such as ethyl (1R,2S)-2-methoxycyclopentanecarboxylate, the proton signals are shifted based on the electronic environment. For instance, the methoxy protons appear as a singlet at δ 3.25 ppm, while the proton at the methoxy-bearing carbon (CH-O) is observed as a multiplet between 3.97-3.88 ppm.

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, six distinct signals are expected. The carbonyl carbon (C=O) is the most deshielded, appearing at a characteristic downfield chemical shift. The carbon atom bonded to the methoxy group (C-2) also appears at a downfield position, though less so than the carbonyl. The methoxy carbon and the remaining three methylene carbons of the cyclopentane (B165970) ring would appear in the upfield region.

Table 2: Expected ¹³C NMR Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C-1 (C=O) | ~215 - 220 |

| C-2 (CH-O) | ~80 - 85 |

| -OCH₃ | ~57 - 59 |

Note: Data are estimated values. The carbonyl shift is notably high for five-membered rings.

In related derivatives like (2S)-2-methoxycyclopentanecarbonyl chloride, the carbonyl carbon (C=O) is observed at δ 175.6 ppm, the methoxy-bearing carbon (CH-O) at δ 84.8 ppm, and the methoxy carbon (-OCH₃) at δ 62.2 ppm, illustrating the influence of adjacent substituents on carbon chemical shifts.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. vscht.czsavemyexams.com The IR spectrum of this compound is dominated by two key absorptions. A strong, sharp peak characteristic of a ketone carbonyl group (C=O) is expected. For a five-membered ring ketone, this absorption typically appears at a higher wavenumber (around 1745-1750 cm⁻¹) compared to acyclic or six-membered ring ketones (around 1715 cm⁻¹). libretexts.org The second key feature is the C-O stretching vibration of the methoxy ether group, which would produce a strong band in the 1260-1050 cm⁻¹ region. vscht.cz

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Ketone | C=O Stretch | ~1745 - 1750 | Strong |

| Ether | C-O Stretch | ~1100 - 1150 | Strong |

Mass Spectrometry (MS) for Molecular Formula Determination

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight and elemental formula of a compound. The molecular formula for this compound is C₆H₁₀O₂. nih.gov

High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement. The predicted monoisotopic mass for C₆H₁₀O₂ is 114.068079557 Da. nih.gov In experimental settings, the compound is often observed as protonated or sodiated adducts.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion/Adduct | Formula | Predicted m/z |

|---|---|---|

| [M]⁺ | C₆H₁₀O₂ | 114.06753 |

| [M+H]⁺ | C₆H₁₁O₂⁺ | 115.07536 |

| [M+Na]⁺ | C₆H₁₀NaO₂⁺ | 137.05730 |

Data sourced from predicted values for (2R)-2-methoxycyclopentan-1-one.

Gas Chromatography (GC) for Purity and Enantiomeric Excess Determination

Gas Chromatography (GC) is a premier technique for separating and analyzing volatile compounds. It is routinely used to assess the purity of a sample by separating the main component from any impurities. A pure sample of this compound would ideally show a single peak in the chromatogram under appropriate conditions. uni-muenchen.de

Furthermore, as this compound is a chiral molecule, specialized chiral GC is employed to determine its enantiomeric excess (ee). This technique uses a capillary column coated with a chiral stationary phase (CSP), often a cyclodextrin (B1172386) derivative. jiangnan.edu.cnbgb-info.com The two enantiomers of the compound interact differently with the chiral phase, leading to different retention times and allowing for their separation and quantification. uni-muenchen.degcms.cz The relative area of the two enantiomer peaks is used to calculate the enantiomeric excess. This method has been successfully applied to determine the optical purity of closely related compounds like (S)-3-methoxycyclopentene, which was found to be approximately 97% ee using a Ni-4-Pin chiral column. The optimization of parameters such as temperature ramp, carrier gas flow rate, and the choice of CSP is crucial for achieving baseline separation of the enantiomers. scispec.co.th

Computational and Theoretical Investigations

Quantum Chemical Calculations (QCC)

Quantum Chemical Calculations (QCC) are a cornerstone of modern chemical research, enabling the prediction of molecular properties from first principles. For 2-Methoxycyclopentan-1-one and related compounds, QCC has been employed to elucidate spectroscopic features and understand atmospheric reaction products.

QCC is particularly valuable for predicting spectroscopic data, which can then be used to identify molecules in complex mixtures or to validate their synthesis. One study focused on the atmospheric degradation of cyclopentyl methyl ether (CPME), a green solvent, where this compound is a potential oxidation product. whiterose.ac.uk To identify the products, researchers used QCC with the CBS-QB3 method to calculate the theoretical infrared (IR) spectra of possible products. whiterose.ac.uk

The calculations predicted the carbonyl (C=O) stretching frequency for several related cyclopentanone (B42830) derivatives. whiterose.ac.uk However, a comparison between the calculated spectrum for the parent compound, CPME, and its experimental spectrum revealed a significant red-shift of about 30 cm⁻¹ in the theoretical prediction. whiterose.ac.uk This discrepancy indicated that the theoretical spectra were not precise enough for unambiguous assignment without further experimental work or higher-level calculations. whiterose.ac.uk The study highlighted both the utility and the current limitations of QCC in precisely matching experimental vibrational frequencies without empirical scaling. whiterose.ac.uk

General strategies for resolving such discrepancies include combining multi-technique validation, such as 2D NMR, with computational modeling to predict chemical shifts and compare them with experimental data.

Table 1: Predicted Carbonyl (C=O) Stretching Frequencies from QCC whiterose.ac.uk

| Compound | Predicted C=O Frequency (cm⁻¹) |

| 1,2-Cyclopentadione | 1755 |

| 1,3-Cyclopentadione | 1737 |

| This compound | 1763 |

| 3-Methoxycyclopentan-1-one | 1752 |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost. It is employed to study the electronic structure, reactivity, and other properties of molecules.

DFT calculations, in conjunction with a solvation model like the Solvation Model based on Density (SMD), have proven effective in predicting the partition coefficients of organic solvents. acs.org Studies using various DFT functionals, such as B3LYP, M06-2X, and M11, show excellent agreement with experimental data for properties like octanol/water and octanol/air partition coefficients. acs.org The M06-2X functional, for instance, has been shown to perform well for predicting octanol/air partition coefficients. acs.org This methodology is applicable for predicting the physicochemical properties of this compound, which are crucial for its applications.

Furthermore, DFT methods like M06-2X have been used to calculate reaction profiles for complex organic reactions, such as the ring-opening of aziridines, providing detailed mechanistic insights. rsc.org For derivatives of this compound, such as 2-methoxycyclopentane-1-carboxylic acid, DFT calculations using programs like Gaussian 09 are used to predict NMR chemical shifts, which are then validated against experimental spectra.

Ab Initio Studies of Reaction Pathways

Ab initio methods are a class of quantum chemistry calculations that rely on fundamental principles without using experimental data for parameterization. These studies are critical for understanding reaction mechanisms where no experimental data exists.

Ab initio calculations have been instrumental in determining the reaction surfaces for the isomerization and racemization of radical cations, such as the cyclopropane (B1198618) radical cation. researchgate.net These studies reveal that factors like polarization functions and electron correlation significantly affect the relative energies of intermediates and transition states. researchgate.net For instance, in the study of the cyclopropane radical cation, orbital symmetry arguments, supported by calculations, predict a preferred conrotatory closure of the ring-opened conformer, although even this pathway has a significant activation barrier. researchgate.net

These theoretical approaches have been applied to related cyclic ethers, such as 2,2-diphenyl-1-methoxycyclopentane, to study their reactions following electron transfer. researchgate.net In other systems, ab initio calculations have been used to model intermolecular interactions, such as the stabilization energy (up to 2.5 kcal mol⁻¹) from sulfur-oxygen interactions within enzyme active sites, which can be relevant for understanding how derivatives of this compound might interact with biological targets. nih.gov

Conformational Analysis of this compound Derivatives

The cyclopentane (B165970) ring is not planar and exists in various puckered conformations, such as the envelope and twist forms. The presence of substituents, like the methoxy (B1213986) and carbonyl groups in this compound, influences the preferred conformation and the energy barriers between them.

Computational conformational analysis is used to determine the relative stability of different stereoisomers and conformers. For a derivative like 1-[1-(chloromethyl)cyclopropyl]-2-methoxycyclopentane, the significant steric strain from the cyclopropane ring is a key factor influencing its conformational stability. vulcanchem.com Similarly, for 1-methoxycyclopentane-1-carboxamide, the spatial arrangement of the methoxy and carboxamide groups is critical to its physicochemical behavior. vulcanchem.com

Experimental techniques like dynamic NMR are often used alongside computational methods to study conformational dynamics, such as ring puckering in substituted cyclopentanes. These studies are essential as the three-dimensional shape of a molecule is intrinsically linked to its reactivity and biological activity.

Studies of Radical Cations and Isomerization

The study of radical cations provides fundamental insights into reaction mechanisms initiated by electron transfer. The radical cation of this compound and related compounds can undergo various reactions, including bond cleavage and isomerization.

Research on five-membered cyclic ethers, including 2,2-diphenyl-1-methoxycyclopentane, has explored the formation of 1,5-radical cations through photosensitized electron transfer. cdnsciencepub.com A key finding is the competition between C-C bond cleavage and deprotonation of the radical cation. cdnsciencepub.com The conformation of the bond that cleaves, relative to the singly occupied molecular orbital (SOMO), is crucial. cdnsciencepub.com If the orbitals are orthogonal, as can be the case in rigid cyclic systems, bond cleavage is disfavored compared to deprotonation. cdnsciencepub.com

For the radical cations of cis- and trans-2-methoxy-1-phenylindane, the only observed reaction was cis-trans isomerization, with no evidence of C-C bond cleavage. cdnsciencepub.com This was attributed to the conformation of the radical cation where the SOMO is largely on the fused phenyl ring and orthogonal to the benzylic C-C bond. cdnsciencepub.com In contrast, the radical cations of acyclic ethers readily undergo cleavage. cdnsciencepub.com Mass spectrometry studies of cis- and trans-2-methoxy-3-phenyl-2,3-dihydrobenzofuran showed that loss of methanol (B129727) from the molecular ion is a significant fragmentation pathway for both isomers. cdnsciencepub.com

Table 2: Oxidation Potentials of Selected Ethers cdnsciencepub.com

| Compound | Oxidation Potential (V vs. Ag/AgNO₃) |

| 1,1-Diphenoxyethane (1) | 2.05 |

| 2,2-Diphenoxypropane (2) | 1.90 |

| 3-Phenyl-2,3-dihydrobenzofuran (8a) | 1.55 |

| 2-Methoxy-1-phenylindane (9) | 1.83 |

| 2,2-Diphenyl-1-methoxycyclopentane (11) | 1.89 |

Applications in Organic Synthesis and Material Sciences

2-Methoxycyclopentan-1-one as a Chiral Building Block

The presence of a stereocenter at the C2 position allows this compound to serve as a valuable chiral building block in asymmetric synthesis. The synthesis of enantiomerically pure compounds is of paramount importance, particularly in the pharmaceutical industry, where the biological activity of a molecule is often dependent on its specific stereochemistry. nih.govnih.gov More than half of all drugs in use are chiral compounds, and the different enantiomers can have distinct pharmacological and toxicological profiles. nih.govnih.gov

While racemic this compound is commonly available, its chiral forms, (R)- and (S)-2-methoxycyclopentan-1-one, are key starting materials for stereoselective transformations. For instance, the asymmetric bioreduction of related α,β-unsaturated alkoxy ketones using enoate reductases is a known method to produce O-protected cyclic acyloins with high stereochemical control. lookchem.com Similarly, synthetic routes to optically active cyclopentene (B43876) derivatives have been developed using related chiral precursors, highlighting the importance of such scaffolds in asymmetric synthesis. cdnsciencepub.com The ability to introduce and maintain chirality from an early stage using building blocks like this compound is a cornerstone of modern synthetic strategy. researchgate.net

Intermediates in Complex Organic Molecule Synthesis

This compound is a useful intermediate in the synthesis of more complex molecules due to the reactivity of its ketone and the influence of the adjacent methoxy (B1213986) group. rsc.org Its five-membered ring is a common structural motif in natural products and other biologically active compounds. Synthetic strategies often rely on the stepwise elaboration of such intermediates. rsc.orgnih.gov

The ketone can undergo a wide range of reactions, including nucleophilic additions, aldol (B89426) condensations, and conversions to other functional groups like amines or oximes. The methoxy group, in turn, influences the regioselectivity and stereoselectivity of these reactions. This dual functionality allows chemists to construct intricate molecular architectures. For example, cyclopentanone (B42830) derivatives are used in radical addition-translocation-cyclization-fragmentation approaches to create highly functionalized five-membered ring systems. acs.org

Role in Pharmaceutical Intermediate Synthesis

The structural framework of this compound is relevant to the synthesis of pharmaceutical intermediates. The development of new therapeutic agents often involves creating novel molecular structures, a process facilitated by versatile intermediates that can be readily modified. smolecule.commdpi.com Cycloaddition reactions, which are vital in drug design for creating the complex ring systems found in many biologically active compounds, can be employed with derivatives of such intermediates. numberanalytics.com

The synthesis of single-enantiomer active pharmaceutical ingredients (APIs) is a major focus of the pharmaceutical industry to enhance efficacy and reduce potential side effects. nih.govhkedcity.netlongdom.org Chiral intermediates are essential for this purpose. researchgate.net The reduced form of this compound, 2-methoxycyclopentan-1-ol, is a chiral alcohol that can act as an intermediate in the synthesis of chiral drugs and APIs. nih.gov The ketone itself, this compound, can be a precursor to this alcohol via stereoselective reduction. The ability to build upon a pre-existing chiral scaffold like (R)- or (S)-2-methoxycyclopentan-1-one simplifies the synthetic pathway to a target enantiomerically pure drug molecule.

Utility in Fine Chemical and Agrochemical Production

The synthesis of fine chemicals and agrochemicals often involves multi-step processes where the efficiency and availability of starting materials are critical. evonik.com Intermediates like this compound and its derivatives can serve as foundational molecules in these synthetic chains. For instance, many modern pesticides and herbicides are nitrogen-containing heterocyclic compounds. researchgate.net As discussed in the following section, precursors derived from this compound are suitable for constructing such heterocyclic systems. jst.go.jpjst.go.jp

Furthermore, certain classes of fungicides, such as methoxyacrylates, contain a key methoxy group that is crucial for their biological activity. rsc.org The presence of this functional group in this compound makes it a potentially useful starting point for the synthesis of novel agrochemical candidates. The development of the next generation of agrochemical products often relies on machine-assisted approaches and novel reaction discovery platforms where versatile intermediates play a key role. cam.ac.uk

Synthesis of Nitrogen-Containing Heterocycles from Related Precursors

This compound is a valuable precursor for the synthesis of nitrogen-containing heterocycles, a class of compounds with widespread applications in medicine and materials science. nih.govrsc.orgscribd.com A key transformation involves converting the ketone into an oxime. For example, this compound O-benzyloxime can be synthesized from a related epoxy-oxime precursor in the presence of methanol (B129727) and a base. jst.go.jpjst.go.jp

Oximes derived from ketones are versatile intermediates that can undergo various cyclization and rearrangement reactions to form heterocycles. For instance, the reaction of ethyl 2-oxocyclopentane-1-carboxylate, a closely related β-keto ester, with hydrazine (B178648) hydrate (B1144303) yields a pyrazolone (B3327878) derivative, demonstrating the facile formation of a five-membered nitrogen heterocycle from a cyclopentanone scaffold. uta.edu.ly These synthetic strategies provide access to a diverse range of heterocyclic systems. rsc.orguta.edu.ly

Synthesis of Amino Acid Analogs

The cyclopentane (B165970) scaffold is a common framework used in the design and synthesis of constrained amino acid analogs. These analogs are incorporated into peptides to induce specific secondary structures, such as β-turns and helices, which is a key strategy in peptidomimetic chemistry. csic.es 1-Aminocyclopentane carboxylic acid, for example, is a well-known cyclic amino acid used for this purpose. csic.es

Derivatives of cyclopentanone are effective starting materials for these syntheses. Cyclopentanone can be converted to 5-bromovaleric acid, which can then be coupled with amino acids and peptides to form various conjugates. nih.gov Another established route involves the formation of a cyanohydrin from cyclopentanone, which serves as a direct precursor to amino acid analogs. unt.edu Furthermore, cyclopentanone derivatives can react directly with amino acid amides to form spiro-heterocyclic systems, which are themselves complex amino acid derivatives. mdpi.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C₆H₁₀O₂ | nih.gov |

| Molecular Weight | 114.14 g/mol | nih.gov |

| CAS Number | 35394-09-3 | nih.gov |

| Canonical SMILES | COC1CCCC1=O | nih.gov |

| InChIKey | OLNNYNLMEOFPET-UHFFFAOYSA-N | nih.gov |

| Computed XLogP3-AA | 0.4 | nih.gov |

| Boiling Point | 165.7 °C at 760 mmHg | lookchem.com |

| Density | 1.009 g/cm³ | lookchem.com |

| Refractive Index | 1.437 | lookchem.com |

Solvent Properties of Methoxycyclopentane and Related Ethers in Chemical Reactions

Methoxycyclopentane, commonly known as Cyclopentyl methyl ether (CPME), is a hydrophobic ether solvent that has garnered significant attention as a high-performance, environmentally friendly alternative to conventional ether solvents. wikipedia.orgchemicalbook.com Its chemical structure is closely related to this compound. CPME's favorable characteristics, such as a high boiling point of 106 °C, low propensity for peroxide formation, and notable stability in both acidic and basic environments, make it a superior choice over solvents like tetrahydrofuran (B95107) (THF), 2-methyltetrahydrofuran (B130290) (2-MeTHF), dioxane, and 1,2-dimethoxyethane (B42094) (DME). wikipedia.orgottokemi.com

The hydrophobic nature of CPME makes it an excellent solvent for extractions, as only trace amounts remain in the aqueous phase due to its low water solubility. wikipedia.org Furthermore, it forms an azeotrope with water (83.7% CPME to 16.3% water) at 83 °C, which is a valuable property for reactions that require the removal of water, such as esterifications and acetalizations. wikipedia.org

Table 1: Comparison of Physical Properties of Ether Solvents

| Property | Cyclopentyl methyl ether (CPME) | Tetrahydrofuran (THF) | 1,4-Dioxane | Diethyl ether |

| Molecular Formula | C₆H₁₂O | C₄H₈O | C₄H₈O₂ | C₄H₁₀O |

| Molar Mass (g·mol⁻¹) | 100.161 | 72.11 | 88.11 | 74.12 |

| Boiling Point (°C) | 106 wikipedia.org | 66 | 101 | 34.6 |

| Melting Point (°C) | -140 ottokemi.com | -108.4 | 11.8 | -116.3 |

| Density (g/cm³) | 0.8630 (20 °C) wikipedia.org | 0.8876 (20 °C) | 1.0337 (20 °C) | 0.7134 (20 °C) |

| Solubility in water | 0.011 g/g wikipedia.org | Miscible | Miscible | 6.9 g/100 mL (20 °C) |

| Flash Point (°C) | -1 wikipedia.org | -14 | 12 | -45 |

Research findings have demonstrated the versatility of CPME as a solvent across a wide spectrum of chemical reactions. Its stability and hydrophobicity contribute to its effectiveness in various synthetic applications. wikipedia.orgchemicalbook.com

Detailed Research Applications:

Reactions with Organometallic Reagents : CPME is widely used for Grignard reactions, demonstrating its stability in the presence of these highly reactive agents. chemicalbook.com

Lewis Acid-Mediated Reactions : It serves as a suitable medium for reactions such as Friedel-Crafts alkylations and acylations, and for the Beckmann rearrangement. chemicalbook.com

Condensation Reactions : The solvent is effective for Claisen condensations. chemicalbook.com

Reductions and Oxidations : CPME is a reliable solvent for various reduction and oxidation reactions in organic synthesis. wikipedia.org

Transition Metal-Catalyzed Reactions : It is employed in coupling reactions and coupling amination reactions that utilize transition metal catalysts. chemicalbook.com

Polymerization and Surface Coatings : Beyond typical bench-scale synthesis, CPME is also used as a medium for polymerization processes and in the formulation of surface coatings. chemicalbook.comottokemi.com

The adoption of CPME aligns with the principles of green chemistry, aiming to replace more hazardous solvents to reduce environmental impact and operational costs. chemicalbook.com

Table 2: Summary of CPME Applications in Chemical Reactions

| Reaction Type | Examples | Reference |

| Organometallic Reactions | Grignard Reactions | chemicalbook.com |

| Lewis Acid-Mediated | Friedel-Crafts Reaction, Beckmann Reaction | chemicalbook.com |

| Condensations | Claisen Condensation | chemicalbook.com |

| Redox Reactions | Metal Reductions, Oxidations | wikipedia.orgchemicalbook.com |

| Catalytic Reactions | Coupling Reactions, Aminations | chemicalbook.com |

| Industrial Processes | Extractions, Polymerization, Crystallization | chemicalbook.comottokemi.com |

Mechanistic Studies of Reactions Involving 2 Methoxycyclopentan 1 One

Reaction Mechanism Elucidation in Organic Transformations

The transformation of 2-methoxycyclopentan-1-one often involves key intermediates and well-defined mechanistic pathways, such as those in elimination reactions. Base-promoted elimination from substrates like this compound can proceed through several mechanisms, primarily the E2 (bimolecular elimination) and E1cB (unimolecular elimination via conjugate base) pathways. wikipedia.orglibretexts.orgmatanginicollege.ac.in

The E2 mechanism is a concerted, one-step process where a base removes a proton and the leaving group departs simultaneously. wikipedia.orgmatanginicollege.ac.inmasterorganicchemistry.com The rate of this reaction is dependent on the concentration of both the substrate and the base. masterorganicchemistry.com For this pathway to occur, an anti-periplanar arrangement of the proton and the leaving group is typically required. wikipedia.orgmasterorganicchemistry.com

Alternatively, the E1cB mechanism involves two steps. wikipedia.orglibretexts.org First, a base abstracts a proton to form a carbanion intermediate (a conjugate base). libretexts.org This step is often reversible. In the second, rate-determining step, the leaving group is expelled from the carbanion to form the alkene. libretexts.org This mechanism is favored when the substrate has an acidic proton, and the leaving group is poor. The presence of the carbonyl group in this compound increases the acidity of the α-protons, making the formation of a carbanion intermediate plausible and the E1cB pathway a likely route for elimination reactions.

These elimination reactions typically yield 1-methoxycyclopentene (B92107) as the product. The reverse reaction, the acid-catalyzed addition of an alcohol to a cycloalkene, proceeds via a carbocation intermediate. google.com In the case of 1-methylcyclopentene, reaction with methanol (B129727) in the presence of an acid catalyst yields 1-methyl-1-methoxycyclopentane. google.com This provides insight into the cationic intermediates that can be involved in transformations of related cyclopentane (B165970) structures.

Stereomutation Mechanisms in Cyclopentane Derivatives

Stereomutation refers to the isomerization between stereoisomers, such as cis-trans isomers or enantiomers. In cyclopentane derivatives, these processes can occur through various mechanisms, often involving ionic or radical intermediates.

One potential pathway for stereomutation in compounds like this compound involves the formation of carbenium ions. The stereomutation about the C–O partial double bond of methoxycarbenium ions has been studied, revealing that isomerization can occur through either rotation or inversion. smu.edu For most substituted systems, rotation is the lower energy pathway; however, when the molecule contains strongly electron-withdrawing groups, the inversion pathway can become preferred. smu.edu

Radical intermediates can also facilitate stereomutation. For example, the irradiation of a diazene (B1210634) precursor generated a biradical, the triplet state of 2-methylene-4-methoxycyclopentane-1,3-diyl, which was observed in a glassy medium at 77 K. researchgate.net The formation of such biradical intermediates can lead to scrambling of stereocenters. Similarly, photosensitized (electron transfer) irradiation of cis- or trans-2-methoxy-3-phenyl-2,3-dihydrobenzofuran results in cis-trans isomerization, with the proposed mechanism involving the reversible loss of methanol from a radical cation intermediate. researchgate.net

Electrochemical Studies of Cycloalkanol Functionalization

Electrochemical methods offer a powerful and often environmentally friendly approach to organic synthesis, enabling unique transformations through controlled oxidation or reduction. uni-mainz.dersc.org The functionalization of ketones at the α-position, relevant to this compound, has been achieved electrochemically.

An electrochemical method for the synthesis of α-methoxylated ketones from enol acetates has been developed. organic-chemistry.orgacs.org This process avoids the need for external chemical oxidants or expensive metal catalysts. acs.org The proposed mechanism for this transformation involves an indirect anodic oxidation process, supported by cyclic voltammetry (CV) studies. organic-chemistry.orgacs.org

A possible mechanistic pathway is as follows:

Anodic oxidation of a mediator, such as an iodide ion (I⁻), generates a reactive species (I₂).

This species then oxidizes methanol to produce a methoxy (B1213986) radical (•OCH₃).

The methoxy radical is captured by the enol acetate (B1210297) at the double bond, forming a carbon-centered radical intermediate.

This radical intermediate is then oxidized at the anode to a carbocation.

Finally, hydrolysis of the carbocation intermediate yields the α-methoxylated ketone product. acs.org

Cyclic voltammetry is a key tool for investigating these mechanisms. uni-mainz.de It can be used to determine the oxidation potentials of the substrate and other species in solution, helping to elucidate the sequence of electron transfer steps. uni-mainz.denih.govbeilstein-journals.org For instance, CV studies of the anodic oxidation of phenols have shown that the products can have a lower redox potential than the starting materials, which can lead to over-oxidation if the reaction conditions are not carefully controlled. uni-mainz.de In general, anodic oxidation involves either direct electron transfer from the substrate to the anode or indirect oxidation via electrochemically generated mediators. nih.gov

Derivatives and Analogs of 2 Methoxycyclopentan 1 One

2-Methoxycyclopentan-1-ol Derivatives

The reduction of 2-methoxycyclopentan-1-one yields 2-methoxycyclopentan-1-ol, a chiral cyclopentanol (B49286) derivative. This transformation is commonly achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Industrial production may involve the catalytic hydrogenation of a cyclopentanone (B42830) derivative in the presence of a methanol (B129727) solvent under elevated temperatures and pressures.

These alcohol derivatives are valuable as chiral building blocks in organic synthesis, particularly for pharmaceuticals where stereochemistry is critical for biological activity. The presence of both a methoxy (B1213986) group and a hydroxyl group allows for a variety of subsequent reactions. The hydroxyl group can be oxidized to a ketone or aldehyde using agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). Further reduction can lead to cyclopentanol derivatives, while the methoxy group can be substituted through nucleophilic substitution reactions.

| Derivative | CAS Number | Molecular Formula | Molecular Weight |

| (1R,2R)-2-methoxycyclopentan-1-ol | 7429-45-0 | C₆H₁₂O₂ | 116.16 g/mol |

| cis-2-Methoxycyclopentanol | 13051-91-7 | C₆H₁₂O₂ | 116.16 g/mol |

Substituted Methoxycyclopentanone Structures

Substituted methoxycyclopentanone structures, such as 3-methoxy-2-methyl-2-cyclopentenone, are important intermediates in organic synthesis. The synthesis of these compounds can be achieved through several routes, including cyclization reactions of methoxy-substituted alkenes or alkynes using acid catalysts, and functional group transformations like methoxylation or methylation of cyclopentenones. smolecule.com

Recent advancements have introduced transition-metal catalysis for the synthesis of these derivatives. For example, a nickel-catalyzed C–C activation strategy allows for the regiocontrolled [3+2] cycloadditions between cyclopropanones and alkynes to produce 2,3-disubstituted cyclopentenones with high regioselectivity. smolecule.com Asymmetric synthesis strategies are also being explored to create chiral versions of these compounds, which are valuable in pharmaceutical development. smolecule.com

| Derivative | Molecular Formula | Molecular Weight | Melting Point | Boiling Point |

| 3-Methoxy-2-methyl-2-cyclopentenone | C₇H₁₀O₂ | 126.15 g/mol | 49-53 °C | ~214.9 °C |

Cyclopentane (B165970) Carboxylic Acid Derivatives

This compound can be a starting point for the synthesis of cyclopentane carboxylic acid derivatives. One common method involves a Favorskii rearrangement of a related 2-halocyclohexanone with a sodium alkoxide, which leads to a cyclopentanecarboxylic acid ester. orgsyn.org For instance, methyl cyclopentanecarboxylate (B8599756) can be prepared from 2-chlorocyclohexanone (B41772) and sodium methoxide (B1231860). orgsyn.org

Another approach involves a ring contraction of a cyclohexane (B81311) diazoketone, which can be reacted with an amine to form a cyclopentane acid amide. google.com These carboxylic acid derivatives are versatile building blocks themselves, undergoing reactions like esterification and decarboxylation to yield a variety of other useful cyclopentane-based compounds.

| Derivative | CAS Number | Molecular Formula | Synthesis Method |

| 2-Methoxycyclopentane-1-carboxylic acid | 101354-64-7 | C₇H₁₂O₃ | Methoxylation and carboxylation of cyclopentane derivatives. |

| Methyl cyclopentanecarboxylate | Not specified | C₇H₁₂O₂ | Favorskii rearrangement of 2-chlorocyclohexanone. orgsyn.org |

Epoxy Oxime Derivatives of Cyclopentanones

The synthesis of oxime derivatives from cyclopentanones is a common transformation. This is typically achieved by reacting the ketone with hydroxylamine (B1172632) hydrochloride in the presence of a base. researchgate.netarpgweb.com These oximes can then be further modified. For example, ether derivatives have been synthesized through an epoxy ether intermediate of erythromycin-9-oxime, followed by the opening of the epoxy linkage with various amines. researchgate.net

A novel process for creating chiral cyclopentanone intermediates involves an intramolecular nitrile oxide-olefin cycloaddition (INOC) reaction of a diol-protected oxime. google.com This is followed by the cleavage of the resulting 2-isoxazoline ring to yield the desired cyclopentanone derivative. google.com These methods highlight the versatility of oximes as intermediates in the synthesis of complex cyclopentane structures.

| Reaction Type | Starting Material | Reagents | Product Type |

| Oximation | Cyclopentanone | Hydroxylamine hydrochloride, Base | Cyclopentanone oxime researchgate.netarpgweb.com |

| Epoxy ether formation and ring opening | Erythromycin-9-oxime | - | Ether derivatives researchgate.net |

| Intramolecular Nitrile Oxide-Olefin Cycloaddition (INOC) | Diol-protected oxime | Chloramine-T or similar | Chiral cyclopentanone intermediate google.com |

Stannylated Methoxycyclopentanamine Derivatives

Research into the derivatives of this compound has also extended to include organotin compounds. While direct stannylation of 2-methoxycyclopentanamine is not extensively detailed in the provided context, related syntheses point to the feasibility of such derivatives. For example, the reduction of dithiocarbonates with tributylstannane has been employed in the synthesis of hydroxymethyl-methoxycyclopentanol derivatives.

The creation of stannylated derivatives often involves the reaction of an organolithium or Grignard reagent with a tin halide. These stannylated compounds are highly useful in organic synthesis, particularly in cross-coupling reactions like the Stille reaction, where the tin group is replaced by a carbon-based group, allowing for the formation of complex molecular architectures.

Further research is required to fully elucidate the synthesis and properties of stannylated methoxycyclopentanamine derivatives specifically. However, the existing knowledge of organotin chemistry suggests they would be valuable intermediates for further functionalization.

Future Directions and Emerging Research Avenues

Development of Novel Stereoselective Methodologies

The synthesis of enantiomerically pure 2-substituted cyclopentanones is of paramount importance for applications in pharmaceuticals and fragrances. Future research will likely focus on creating more efficient and highly stereoselective methods for the synthesis of 2-methoxycyclopentan-1-one and its derivatives.

One promising approach is the continued development of organocatalytic methodologies. For instance, the use of chiral quinine-NH-thiourea catalysts in sequential Michael-lactonization reactions of 2-(2-nitrovinyl)phenols with alkyl cyclopentanone-2-carboxylates has demonstrated the potential for creating highly substituted chiral spirodihydrocoumarins. rsc.org Adapting such organocatalytic systems to the asymmetric α-methoxylation of cyclopentanone (B42830) could provide a direct and metal-free route to chiral this compound.

Another area of intense research is the development of catalytic stereoselective (3+2)-cycloaddition reactions. A dual InBr₃–EtAlCl₂ Lewis acidic system has been shown to be effective in promoting the diastereoselective cycloaddition of donor-acceptor cyclopropanes with in situ-generated ketenes to form highly substituted cyclopentanones with excellent yield and diastereoselectivity. rsc.org Future work could explore the application of this strategy to generate precursors that can be readily converted to this compound, thereby controlling the stereochemistry at multiple centers.

The table below summarizes representative stereoselective methodologies that could be adapted or further developed for the synthesis of chiral this compound.

| Methodology | Catalyst/Reagent | Key Features | Potential Application for this compound | Reference |

| Asymmetric Michael-Lactonization | Quinine-NH-thiourea | Organocatalytic, synthesis of spiro-compounds | Asymmetric α-functionalization of cyclopentanone precursors | rsc.org |

| (3+2)-Cycloaddition | InBr₃–EtAlCl₂ | Lewis acid catalysis, high diastereoselectivity | Stereocontrolled synthesis of the cyclopentanone ring | rsc.org |

| Asymmetric Reduction | (R)-2-Methyloxazaborolidine | Catalytic reduction of cyclopentenones | Enantioselective reduction of a precursor like 2-methoxycyclopent-2-en-1-one | researchgate.net |

| Iridium-Catalyzed Allylic Substitution | Metallacyclic Iridium Complex | Forms contiguous stereogenic centers | Reaction with the enolate of this compound | osti.gov |

Exploration of New Catalytic Systems for this compound Synthesis

The direct α-alkoxylation of ketones is a challenging but highly desirable transformation. The development of novel catalytic systems that can efficiently and selectively introduce a methoxy (B1213986) group at the α-position of cyclopentanone under mild conditions is a key area of future research.

Recent advances in photocatalysis offer a promising avenue. Green-light-mediated α-arylation of ketones has been demonstrated, and similar principles could be applied to α-methoxylation. arizona.edu The use of visible light in conjunction with a suitable photoredox catalyst could enable the activation of cyclopentanone and its reaction with a methanol-derived radical, providing a green and efficient synthesis of this compound.

Furthermore, the use of hypervalent iodine reagents in combination with noncovalent interactions is an emerging strategy for the umpolung of ketone reactivity. acs.orgchemrxiv.org A hypervalent F-iodane has been shown to mediate the α-functionalization of pyridyl ketones by external nucleophiles. acs.orgchemrxiv.org Exploring similar systems where a directing group on the cyclopentanone ring can interact with a catalyst to facilitate nucleophilic attack by methanol (B129727) could lead to highly regioselective syntheses.

The table below highlights some emerging catalytic strategies for ketone functionalization relevant to the synthesis of this compound.

| Catalytic Strategy | Catalyst/Reagent | Reaction Type | Potential Advantages | Reference |

| Photocatalysis | Organic Dyes/Metal Complexes | α-Functionalization | Mild conditions, use of visible light | arizona.edu |

| Hypervalent Iodine Catalysis | F-Iodane Reagents | Oxidative Umpolung | High regioselectivity, metal-free | acs.orgchemrxiv.org |

| Copper-Catalyzed Oxidation | CuO/I₂ | Oxidative Alkoxylation | Atom-economical, one-pot synthesis of α-alkoxy enones | researchgate.net |

| Iron-Catalyzed C-H Alkoxylation | Iron Acetylacetonate | Intramolecular C-H Alkoxylation | Use of an inexpensive and abundant metal | nih.gov |

Advanced Mechanistic Investigations

A deeper understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for the rational design of improved synthetic methods. Future research will likely employ a combination of experimental and computational techniques to elucidate these mechanisms.

Computational studies, such as those using Density Functional Theory (DFT), can provide detailed energy profiles for various reaction pathways, helping to identify key intermediates and transition states. researchgate.netnih.govmdpi.comacs.org For example, DFT calculations have been used to understand the unimolecular decomposition of cyclopentanone and the chemoselectivity of domino reactions for α-functionalization. researchgate.netmdpi.com Similar studies on the α-methoxylation of cyclopentanone could reveal the role of the catalyst, solvent, and directing groups in determining the reaction's outcome.

Experimental techniques such as in-situ mass spectrometry can be used to directly observe reaction intermediates, providing valuable data to validate computational models. nih.govacs.org Studies on the low-temperature oxidation of cyclopentanone have successfully identified radical intermediates and decomposition pathways, and this approach could be adapted to study the catalytic cycles of this compound synthesis. nih.govacs.org

Design and Synthesis of Advanced Functional Materials Utilizing this compound Motifs

The unique structural and electronic properties of the this compound motif make it an attractive building block for the design of novel functional materials. Future research is expected to explore its incorporation into polymers, liquid crystals, and other advanced materials.

In polymer science, cyclopentanone derivatives can be used to synthesize monomers for specialty polymers. google.commdpi.com The methoxy group in this compound can influence the polymer's properties, such as its solubility, thermal stability, and optical characteristics. For example, benzylidene cyclopentanone derivatives have been investigated as photoinitiators for two-photon polymerization, a technology used for fabricating 3D microstructures. nih.gov The introduction of a methoxy group could be used to fine-tune the electronic properties of such photoinitiators.

The use of cyclopentanone as a component in liquid crystal compositions is also an emerging area. google.commdpi.com The rigid five-membered ring can act as a core unit, while the methoxy group can influence the mesophase behavior and dielectric properties. By carefully designing molecules that incorporate the this compound scaffold, it may be possible to create new liquid crystalline materials with tailored properties for display and photonics applications.

Furthermore, the controlled release of volatile cyclopentanone derivatives from profragrances is an area of interest for the perfume industry. mdpi.com The this compound moiety could be incorporated into hydrolytically cleavable structures to achieve a prolonged fragrance release in functional perfumery applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Methoxycyclopentan-1-one, and what experimental conditions are critical for optimizing yield?

- Answer : The compound can be synthesized via alkylation of cyclopentanone derivatives using methoxy-containing reagents. A typical method involves nucleophilic substitution of 2-bromo-cyclopentan-1-one with sodium methoxide under anhydrous conditions in tetrahydrofuran (THF) at reflux (60–70°C). Yield optimization requires strict control of moisture and temperature to prevent side reactions like hydrolysis . Characterization via H NMR and IR spectroscopy is essential to confirm the methoxy group substitution at the 2-position .

Q. What safety protocols should be prioritized when handling this compound in laboratory settings?

- Answer : Researchers must use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation or skin contact. Waste should be segregated and disposed of via certified chemical waste management services. Spills require immediate neutralization with inert adsorbents (e.g., vermiculite) and subsequent ethanol rinsing .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key peaks should be analyzed?

- Answer : H NMR is critical for identifying the methoxy proton signal at δ 3.2–3.4 ppm and the cyclopentanone carbonyl carbon at δ 210–220 ppm in C NMR. IR spectroscopy should show a strong carbonyl stretch at ~1740 cm and methoxy C-O absorption near 1100 cm. GC-MS can confirm molecular ion peaks at m/z 128 (M) .

Advanced Research Questions

Q. How can stereochemical outcomes in derivatives of this compound be controlled during synthesis?

- Answer : Stereoselectivity in derivatives (e.g., amino- or hydroxy-substituted analogs) can be achieved using chiral catalysts or enantioselective reducing agents. For example, (1R,2R)-configured derivatives may be synthesized via Sharpless asymmetric dihydroxylation, with reaction conditions (solvent polarity, temperature) fine-tuned to favor desired diastereomers .

Q. What strategies resolve contradictory data in reaction mechanisms involving this compound?

- Answer : Discrepancies in mechanistic studies (e.g., competing oxidation pathways) require kinetic isotope effect (KIE) analysis or computational modeling (DFT) to identify rate-determining steps. For instance, conflicting NMR data on intermediates can be resolved by trapping reactive species with stabilizing ligands or using cryogenic techniques to slow reaction progression .

Q. How do substituent effects influence the biological activity of this compound analogs in pharmaceutical research?

- Answer : Methoxy group position and electronic effects modulate interactions with biological targets. For example, replacing the methoxy group with a hydroxyl group (yielding 2-Hydroxycyclopentan-1-one) enhances hydrogen-bonding potential but reduces metabolic stability. Comparative studies using SAR (structure-activity relationship) models and in vitro assays (e.g., enzyme inhibition) are recommended .

Methodological Guidelines

Q. What statistical approaches are recommended for analyzing quantitative data in cyclopentanone derivative studies?

- Answer : Multivariate analysis (e.g., PCA or PLS regression) can correlate structural features (e.g., substituent electronegativity) with physicochemical properties (logP, solubility). For reproducibility, triplicate trials and ANOVA with post-hoc Tukey tests are advised to assess significance .

Q. How should researchers address conflicting spectroscopic results during compound validation?

- Answer : Cross-validate using complementary techniques: X-ray crystallography for absolute configuration, high-resolution MS for molecular formula confirmation, and 2D NMR (COSY, HSQC) for resolving overlapping signals. Contradictions in carbonyl peak shifts may arise from solvent polarity effects, necessitating standardized solvent systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.